JMV 449 was developed as part of a research initiative aimed at exploring neurotensin receptor interactions. Neurotensin is a neuropeptide involved in various physiological processes, including pain modulation, thermoregulation, and appetite control. JMV 449 serves as an agonist for the neurotensin receptor, with an inhibitory concentration (IC50) of 0.15 nM for binding to neonatal mouse brain neurotensin receptors, indicating its high affinity and effectiveness in receptor activation .
The synthesis of JMV 449 involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through peptide coupling methods that ensure the formation of the desired neurotensin-like structure.
Key Synthesis Steps:
This method allows for high yields and purity, essential for biological evaluations .
JMV 449's molecular structure consists of a peptide backbone typical of neurotensin analogs, incorporating various functional groups that enhance its binding affinity to the neurotensin receptor.
Structural Features:
Molecular modeling studies have suggested that JMV 449 adopts a conformation that closely mimics natural neurotensin, facilitating effective receptor engagement .
JMV 449 undergoes various chemical reactions primarily related to its interactions with biological targets rather than typical organic reactions due to its peptide nature.
Key Reactions Include:
These properties are essential for its potential therapeutic applications, particularly in treating conditions influenced by neurotensin signaling .
The mechanism of action of JMV 449 involves its role as an agonist at the neurotensin receptor. Upon binding, it activates intracellular signaling pathways that modulate various physiological responses.
Mechanistic Insights:
JMV 449 exhibits several notable physical and chemical properties:
These properties contribute to its efficacy as a neurotensin receptor agonist in experimental settings .
JMV 449 has several promising scientific applications:
JMV-449 (C₃₈H₆₆N₈O₇; MW 746.98 g/mol) is classified as a potent, metabolically stable neurotensin receptor agonist [3] [6]. It exhibits high binding affinity for neurotensin receptors, with an IC₅₀ of 0.15 nM for inhibiting ¹²⁵I-neurotensin binding in neonatal mouse brain membranes and an EC₅₀ of 1.9 nM for inducing contraction in guinea pig ileum assays [3] [7]. These receptors belong to the G protein-coupled receptor (GPCR) family and mediate diverse physiological processes, including analgesia, thermoregulation, and glucose metabolism [6] [9]. JMV-449 specifically targets both NTSR1 and NTSR2 receptor subtypes, though it displays higher affinity for NTSR1 [6].
Table 1: Key Physicochemical Properties of JMV-449
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₃₈H₆₆N₈O₇ | Confirmed via mass spectrometry |
Molecular Weight | 746.98 g/mol | [4] [7] |
Solubility | 0.80 mg/mL in water | Aqueous stability confirmed |
CAS Registry Number | 139026-66-7 | Free base form |
Acetate Salt CAS Number | 141863-45-8 | Improved solubility |
Storage Conditions | -20°C, desiccated | Long-term stability |
JMV-449 emerged from late 1980s–1990s research aimed at developing metabolically stable neurotensin analogs. Initial studies revealed that neurotensin-(8–13)—the C-terminal fragment of endogenous neurotensin (NT)—retained full biological activity while offering a simpler structural template for modification [8] [9]. In 1992, Dubuc et al. synthesized JMV-449 by introducing a reduced peptide bond (Ψ(CH₂-NH)) between Lys⁸ and Lys⁹ residues in the NT(8–13) sequence [9]. This modification was revolutionary, as it conferred:
The analog was subsequently commercialized for research (e.g., Tocris Bioscience, MedChemExpress) to investigate chronic neurotensin receptor stimulation [3] [6].
JMV-449 is a hexapeptide analog with the sequence LysΨ(CH₂NH)Lys-Pro-Tyr-Ile-Leu (abbreviated KKΨPYIL), mirroring residues 8–13 of endogenous neurotensin (Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³) [4] [6]. Key structural features include:
Table 2: Structural Comparison of JMV-449 and Native Neurotensin Fragments
Feature | Neurotensin-(8–13) | JMV-449 | Functional Impact |
---|---|---|---|
Sequence | Arg-Arg-Pro-Tyr-Ile-Leu | LysΨ(CH₂NH)Lys-Pro-Tyr-Ile-Leu | Enhanced metabolic stability |
Bond Modification | Standard peptide bonds | Reduced bond (Lys¹-Lys²) | Resistance to enzymatic cleavage |
Key Residues | Arg⁸, Tyr¹¹, Leu¹³ | Lys¹, Tyr⁴, Leu⁶ | Maintained receptor binding affinity |
Receptor KD | ~1.0 nM (N1E-115 cells) | ~0.3 nM (N1E-115 cells) | Higher binding potency [8] |
This strategic redesign allows JMV-449 to mimic NT(8–13)’s bioactive conformation while overcoming its pharmacokinetic limitations [4] [9]. Molecular docking studies confirm that JMV-449 engages the neurotensin receptor binding pocket similarly to NT(8–13), with the ψ(CH₂-NH) bond enhancing hydrophobic interactions near the transmembrane domain [6].
Beyond receptor binding, JMV-449 demonstrates multifaceted biological activities relevant to metabolic and neurological disorders:
Table 3: Functional Activity Profile of JMV-449 in Preclinical Models
Biological Action | Experimental Model | Potency (vs. Neurotensin) | Citation |
---|---|---|---|
Analgesia | Mouse tail-flick test | 10-fold higher | [9] |
Hypothermia induction | Mouse i.c.v. injection | Prolonged duration (>2 h) | [9] |
Beta-cell proliferation | BRIN-BD11 pancreatic cells | Independent of incretins | [1] |
Glucose-lowering synergy | Combined with GLP-1 mimetics | Significant augmentation | [1] |
Neuroprotection | Middle cerebral artery occlusion | Reduced infarct volume | [6] |
These diverse effects highlight JMV-449’s utility as a pharmacological tool for dissecting neurotensin pathways and its unexploited potential for treating diabetes, obesity, and CNS disorders [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1